2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(2-Fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with morpholine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine typically involves the condensation of 2-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline: This compound shares a similar hydrazine and fluorophenyl structure but differs in its core scaffold.
Indole derivatives: These compounds also exhibit diverse biological activities and are structurally related due to the presence of aromatic rings.
Uniqueness
2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine is unique due to its triazine core and the presence of both morpholine and fluorophenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22FN7O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22FN7O2/c19-15-4-2-1-3-14(15)13-20-24-16-21-17(25-5-9-27-10-6-25)23-18(22-16)26-7-11-28-12-8-26/h1-4,13H,5-12H2,(H,21,22,23,24)/b20-13+ |
InChI Key |
LXNDPUVGNIMLPV-DEDYPNTBSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3F)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3F)N4CCOCC4 |
Origin of Product |
United States |
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